molecular formula C10H10N2O5 B8651797 5-Acetamido-2-nitrophenyl acetate CAS No. 89102-03-4

5-Acetamido-2-nitrophenyl acetate

Cat. No. B8651797
CAS RN: 89102-03-4
M. Wt: 238.20 g/mol
InChI Key: PWNFNWLDJMZSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

A mixture of acetic acid 5-acetylamino-2-nitro-phenyl ester (20.5 g, 85.77 mmol) and potassium carbonate (26 g, 188.4 mmol) in methanol (200 mL) was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, water (250 mL) was added and the resulting mixture was acidified by addition of concentrated hydrochloric acid. The solid which crushed out was triturated, collected by filtration, washed with water and dried under vacuum to afford N-(3-hydroxy-4-nitro-phenyl)-acetamide.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([N+:15]([O-:17])=[O:16])=[C:9]([O:11]C(=O)C)[CH:10]=1)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[OH:11][C:9]1[CH:10]=[C:5]([NH:4][C:1](=[O:3])[CH3:2])[CH:6]=[CH:7][C:8]=1[N+:15]([O-:17])=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC(=C(C1)OC(C)=O)[N+](=O)[O-]
Name
Quantity
26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, water (250 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the resulting mixture was acidified by addition of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The solid which crushed out
CUSTOM
Type
CUSTOM
Details
was triturated
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.